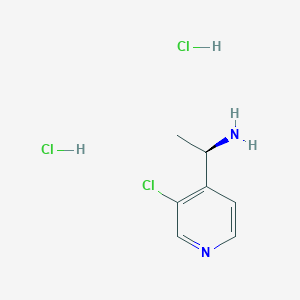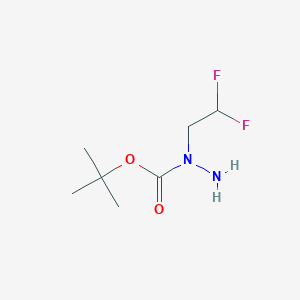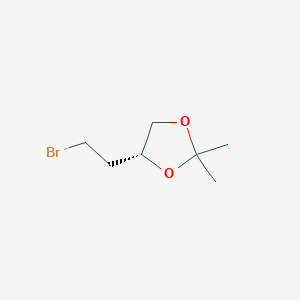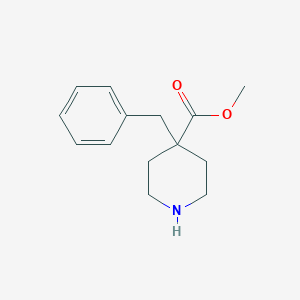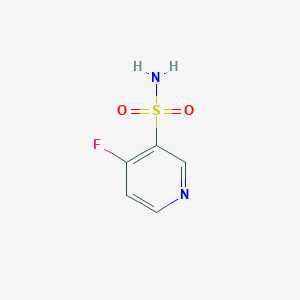
4-Fluoropyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoropyridine-3-sulfonamide is a fluorinated pyridine derivative with a sulfonamide functional group. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of both fluorine and sulfonamide groups imparts distinct reactivity and biological activity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of pyridine using reagents like Selectfluor® or CsSO4F . The sulfonamide group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base .
Industrial Production Methods: Industrial production of 4-Fluoropyridine-3-sulfonamide may involve large-scale fluorination and sulfonylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoropyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like KF for nucleophilic substitution.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki–Miyaura coupling.
Major Products:
Substitution Products: Various fluorinated derivatives depending on the nucleophile used.
Oxidation Products: Sulfonic acids or sulfonates.
Coupling Products: Biaryl compounds.
Scientific Research Applications
4-Fluoropyridine-3-sulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoropyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting enzymes like dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition disrupts bacterial DNA synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Sulfonamides: Share the sulfonamide functional group and exhibit similar antibacterial properties.
Fluoropyridines: Compounds like 2-fluoropyridine and 3-fluoropyridine, which have different positions of the fluorine atom.
Uniqueness: 4-Fluoropyridine-3-sulfonamide is unique due to the combined presence of fluorine and sulfonamide groups, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
361544-10-7 |
|---|---|
Molecular Formula |
C5H5FN2O2S |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-fluoropyridine-3-sulfonamide |
InChI |
InChI=1S/C5H5FN2O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,7,9,10) |
InChI Key |
QZPPFDFOCKTYHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate](/img/structure/B13508539.png)
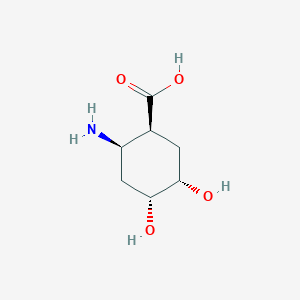
![tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate](/img/structure/B13508560.png)
![2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile](/img/structure/B13508564.png)
![[(2-Isocyanoethoxy)methyl]benzene](/img/structure/B13508566.png)
![5-Methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B13508581.png)

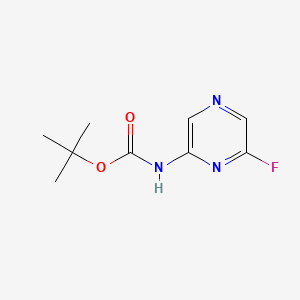
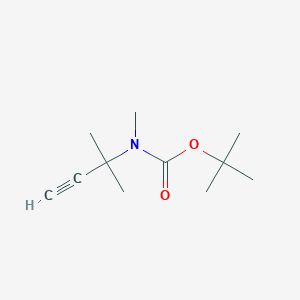
![1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13508625.png)
